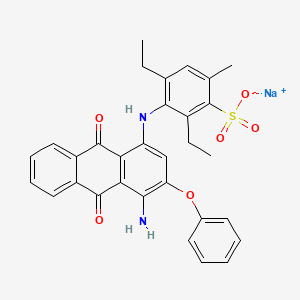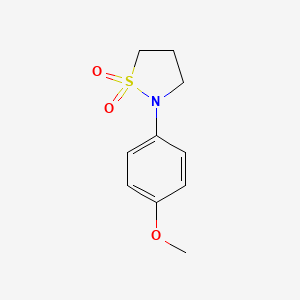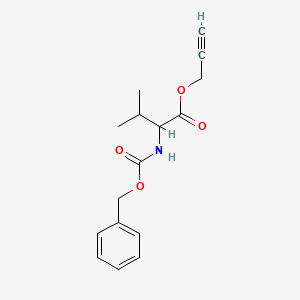
2-Sulfanylnaphthalen-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Sulfanylnaphthalen-1-ol is an organic compound with the molecular formula C10H8OS It is a derivative of naphthalene, where a hydroxyl group (-OH) is attached to the first carbon and a thiol group (-SH) is attached to the second carbon of the naphthalene ring
准备方法
Synthetic Routes and Reaction Conditions: 2-Sulfanylnaphthalen-1-ol can be synthesized through several methods. One common approach involves the reaction of 2-naphthol with thiourea in the presence of a strong acid, such as hydrochloric acid, to yield the desired product. The reaction typically proceeds under reflux conditions for several hours to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of more efficient catalysts and optimized reaction conditions to enhance yield and purity. Continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are often employed to achieve high-quality products.
化学反应分析
Types of Reactions: 2-Sulfanylnaphthalen-1-ol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The hydroxyl group can be reduced to form the corresponding naphthyl sulfide.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions, while nitration can be achieved using a mixture of nitric acid and sulfuric acid.
Major Products Formed:
Oxidation: Disulfides, sulfonic acids.
Reduction: Naphthyl sulfides.
Substitution: Halogenated or nitrated derivatives of this compound.
科学研究应用
2-Sulfanylnaphthalen-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound’s derivatives have shown potential as antimicrobial and anticancer agents.
Medicine: Research is ongoing to explore its use in drug development, particularly for its antioxidant and anti-inflammatory properties.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 2-Sulfanylnaphthalen-1-ol involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to antimicrobial or anticancer effects. The hydroxyl group can also participate in hydrogen bonding, further influencing the compound’s biological activity.
相似化合物的比较
2-Naphthol: Similar in structure but lacks the thiol group, making it less reactive in certain chemical reactions.
1-Naphthalenethiol: Contains a thiol group but lacks the hydroxyl group, affecting its solubility and reactivity.
2-Mercaptobenzothiazole: Contains both sulfur and nitrogen atoms, offering different reactivity and applications.
Uniqueness: 2-Sulfanylnaphthalen-1-ol is unique due to the presence of both hydroxyl and thiol groups on the naphthalene ring
属性
CAS 编号 |
68320-96-7 |
|---|---|
分子式 |
C10H8OS |
分子量 |
176.24 g/mol |
IUPAC 名称 |
2-sulfanylnaphthalen-1-ol |
InChI |
InChI=1S/C10H8OS/c11-10-8-4-2-1-3-7(8)5-6-9(10)12/h1-6,11-12H |
InChI 键 |
XBGNYAOLZNHWDC-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C=CC(=C2O)S |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


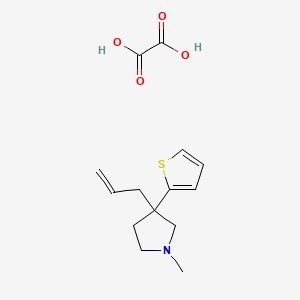
![Sodium;2-[[4-(cyclohexylamino)-9,10-dioxoanthracen-1-yl]amino]-5-ethoxybenzenesulfonate](/img/structure/B14466095.png)
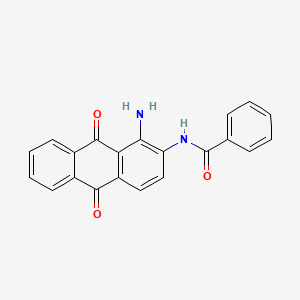
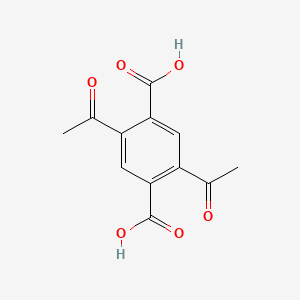
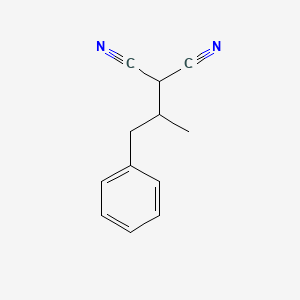



![(1E)-N-(Propan-2-yl)-1-[(propan-2-yl)imino]-1H-phenalen-9-amine](/img/structure/B14466142.png)
